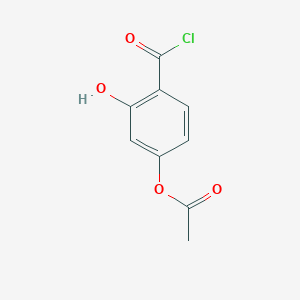
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate is an organic compound with the molecular formula C9H7ClO4. This compound is characterized by the presence of a chlorocarbonyl group, a hydroxy group, and an acetate group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate typically involves the chlorination of 3-hydroxyphenyl acetate. One common method is the reaction of 3-hydroxyphenyl acetate with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorocarbonyl group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for introducing the chlorocarbonyl group.
Alcohols and Amines: Act as nucleophiles in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Oxidized Derivatives: Such as ketones or aldehydes from oxidation reactions.
Reduced Derivatives: Such as alcohols from reduction reactions.
Aplicaciones Científicas De Investigación
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate involves its reactivity with various nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution, while the hydroxy group can participate in esterification and oxidation reactions. These reactions enable the compound to modify other molecules and exert its effects in different chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl Acetate: Similar in structure but lacks the hydroxy group.
3-Hydroxyphenyl Acetate: Similar but lacks the chlorocarbonyl group.
4-(Chlorocarbonyl)phenyl Acetate: Similar but lacks the hydroxy group.
Uniqueness
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate is unique due to the presence of both the chlorocarbonyl and hydroxy groups, which confer distinct reactivity and versatility in chemical syntheses. This combination of functional groups allows for a broader range of chemical transformations compared to its similar compounds.
Propiedades
Número CAS |
62814-09-9 |
|---|---|
Fórmula molecular |
C9H7ClO4 |
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
(4-carbonochloridoyl-3-hydroxyphenyl) acetate |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-6-2-3-7(9(10)13)8(12)4-6/h2-4,12H,1H3 |
Clave InChI |
OYRPMXVMBBRBFO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)C(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R)-2-butylcyclopropyl]boronic acid](/img/structure/B14134879.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B14134886.png)
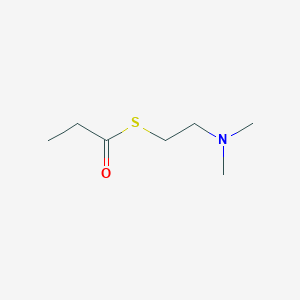
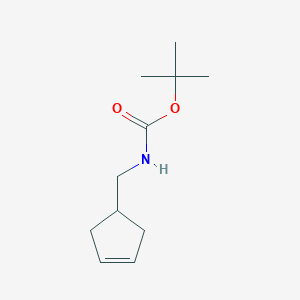

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B14134922.png)
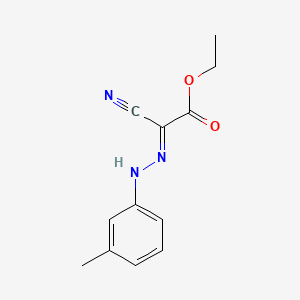
![5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14134927.png)
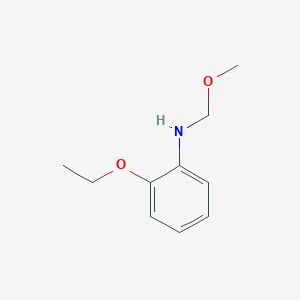

![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
